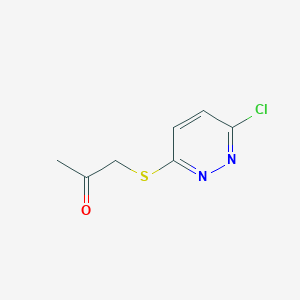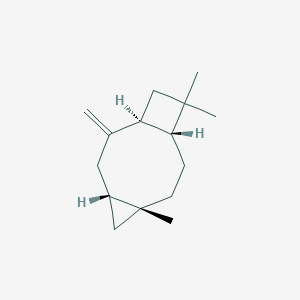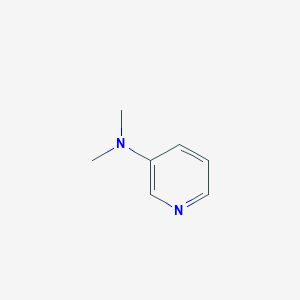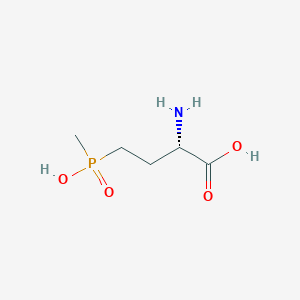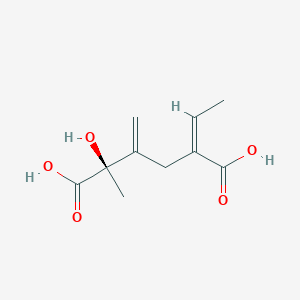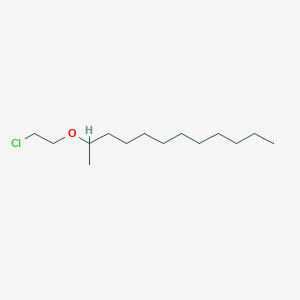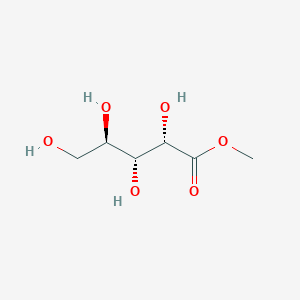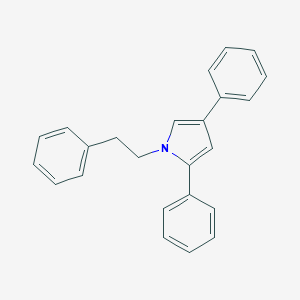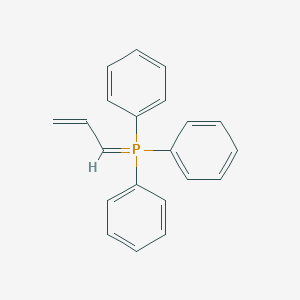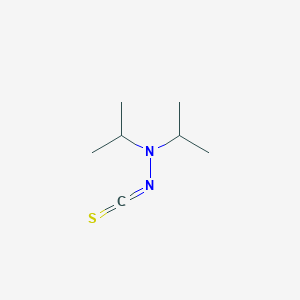
1,1-Diisopropyl-2-(thioxomethylene)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diisopropyl-2-(thioxomethylene)hydrazine, commonly known as Azoxypropane, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has a unique structure that makes it highly reactive and useful in many chemical reactions.
Aplicaciones Científicas De Investigación
1,1-Diisopropyl-2-(thioxomethylene)hydrazine has been studied extensively for its potential applications in various scientific fields. It has been used as a reagent in the synthesis of various organic compounds, including heterocycles, carboxylic acids, and alcohols. In addition, this compound has been used in the development of new drugs, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1,1-Diisopropyl-2-(thioxomethylene)hydrazine involves the formation of reactive intermediates that can undergo various chemical reactions. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. It can also undergo oxidation-reduction reactions, forming new chemical bonds with other molecules. In addition, 1,1-Diisopropyl-2-(thioxomethylene)hydrazine can undergo cyclization reactions, forming new rings in organic molecules.
Efectos Bioquímicos Y Fisiológicos
1,1-Diisopropyl-2-(thioxomethylene)hydrazine has been shown to have various biochemical and physiological effects. It has been studied for its potential anticancer properties, as it can induce apoptosis in cancer cells. In addition, this compound has been shown to have antioxidant properties, protecting cells from oxidative stress. Furthermore, 1,1-Diisopropyl-2-(thioxomethylene)hydrazine has been studied for its potential neuroprotective effects, as it can protect neurons from damage caused by various toxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1-Diisopropyl-2-(thioxomethylene)hydrazine has several advantages for lab experiments. It is relatively easy to synthesize, and the resulting product is highly pure. In addition, this compound has a unique structure that makes it highly reactive and useful in many chemical reactions. However, there are also some limitations to using 1,1-Diisopropyl-2-(thioxomethylene)hydrazine in lab experiments. It can be toxic to cells at high concentrations, and its reactivity can make it difficult to control in some reactions.
Direcciones Futuras
There are several future directions for research on 1,1-Diisopropyl-2-(thioxomethylene)hydrazine. One area of interest is the development of new drugs based on this compound. It has shown potential as an anticancer and neuroprotective agent, and further research could lead to the development of new therapies for various diseases. In addition, there is potential for using 1,1-Diisopropyl-2-(thioxomethylene)hydrazine in the development of new materials, such as polymers and coatings. Finally, further research could focus on the synthesis of new derivatives of 1,1-Diisopropyl-2-(thioxomethylene)hydrazine, which could have unique properties and potential applications in various scientific fields.
Conclusion
In conclusion, 1,1-Diisopropyl-2-(thioxomethylene)hydrazine is a highly reactive and versatile compound that has been extensively studied for its potential applications in various scientific fields. Its unique structure and reactivity make it useful in many chemical reactions, and it has shown potential as an anticancer and neuroprotective agent. Further research could lead to the development of new drugs and materials based on this compound, and the synthesis of new derivatives could lead to the discovery of new properties and potential applications.
Métodos De Síntesis
The synthesis of 1,1-Diisopropyl-2-(thioxomethylene)hydrazine involves the reaction of isopropylamine with carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrazine hydrate to yield the desired compound. This method has been widely used in the laboratory to produce high yields of pure 1,1-Diisopropyl-2-(thioxomethylene)hydrazine.
Propiedades
Número CAS |
17709-98-7 |
|---|---|
Nombre del producto |
1,1-Diisopropyl-2-(thioxomethylene)hydrazine |
Fórmula molecular |
C7H14N2S |
Peso molecular |
158.27 g/mol |
Nombre IUPAC |
N-isothiocyanato-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C7H14N2S/c1-6(2)9(7(3)4)8-5-10/h6-7H,1-4H3 |
Clave InChI |
BZZWPSFJQCKQAD-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)N=C=S |
SMILES canónico |
CC(C)N(C(C)C)N=C=S |
Sinónimos |
N-Isothiocyanato-N-isopropyl-1-methylethanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)

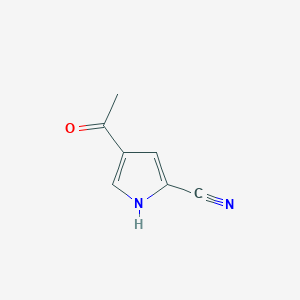
![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)
